(4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone
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Description
(4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H14BrN3O3S and its molecular weight is 432.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Research has focused on synthesizing novel compounds and exploring their reactions with nucleophiles and active methylene compounds. For instance, Hassaneen et al. (1991) described the synthesis of related pyrazole derivatives and their subsequent reactions with various nucleophiles to afford substitution products and the formation of selenadiazoline and thiadiazoline derivatives Hassaneen, A. S. Shawali, N. Elwan, & Al Hossien A. Ibrahim, 1991.
Biological Evaluation and Antimicrobial Activity
- A novel series of pyrazoline derivatives, including structures closely related to the target compound, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Ravula et al. (2016) found that specific derivatives exhibited high anti-inflammatory activity, and some showed potent antibacterial properties P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016.
- Sharma et al. (2009) synthesized and evaluated the antimicrobial and antiviral potential of related benzimidazole derivatives, finding selective activity against certain fungi and viruses, which could indicate a pathway for developing antifungal and antiviral agents D. Sharma, B. Narasimhan, Pradeep Kumar, Vikramjeet Judge, R. Narang, E. De Clercq, & J. Balzarini, 2009.
Anticoronavirus and Antitumoral Activity
- Compounds synthesized from related structures have been shown to exhibit promising in vitro anticoronavirus and antitumoral activity. Jilloju et al. (2021) reported that subtle structural variations allowed tuning biological properties toward antiviral or antitumoral activities Parameshwara Chary Jilloju, L. Persoons, S. Kurapati, D. Schols, S. de Jonghe, D. Daelemans, & R. R. Vedula, 2021.
Structural Characterization and Computational Studies
- Advanced structural characterization and computational studies, including density functional theory (DFT) and docking studies, have been conducted to elucidate the properties and potential biological activities of similar compounds. Shahana and Yardily (2020) synthesized novel thiazol derivatives and carried out comprehensive spectral characterization, DFT, and docking studies to understand their antibacterial activity M. Shahana & A. Yardily, 2020.
Properties
IUPAC Name |
(4-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11-17(26-16-9-7-15(8-10-16)22(24)25)12(2)21(20-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYPZKSGMXRJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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